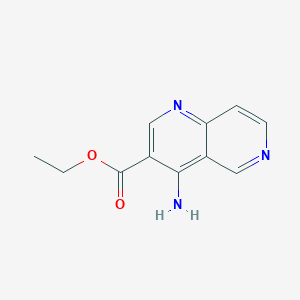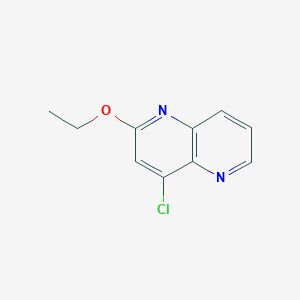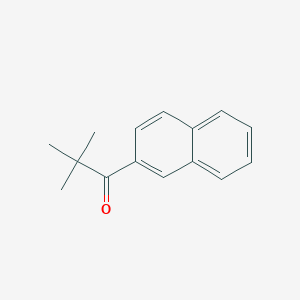![molecular formula C15H21N B11891366 4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)
4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is a heterocyclic organic compound that belongs to the class of quinolines. This compound is characterized by its fused ring structure, which includes a benzene ring fused to a quinoline moiety. The presence of an ethyl group at the 4-position and the octahydro configuration indicates that the compound is partially hydrogenated, making it a saturated derivative of benzoquinoline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline typically involves the hydrogenation of benzoquinoline derivatives. One common method is the catalytic hydrogenation of 4-ethylbenzoquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the unsaturated bonds in the quinoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality. The use of high-efficiency catalysts and optimized reaction parameters can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Fully saturated benzoquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups at various positions.
Applications De Recherche Scientifique
4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylquinoline: Lacks the octahydro configuration, making it less saturated.
1,2,3,4-Tetrahydroquinoline: Partially hydrogenated but lacks the ethyl group at the 4-position.
Benzoquinoline: Fully unsaturated and lacks the ethyl group.
Uniqueness
4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is unique due to its specific combination of partial hydrogenation and the presence of an ethyl group at the 4-position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H21N |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
4-ethyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline |
InChI |
InChI=1S/C15H21N/c1-2-16-11-5-8-14-13-7-4-3-6-12(13)9-10-15(14)16/h3-4,6-7,14-15H,2,5,8-11H2,1H3 |
Clé InChI |
MIBIDSCXDOMICS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2C1CCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)



![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)


![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)


